5-Methyl-2-(p-tolyl)benzoxazole

Descripción

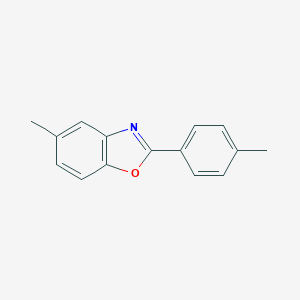

5-Methyl-2-(p-tolyl)benzoxazole (CAS No. 3606-21-1) is a benzoxazole derivative characterized by a fused benzene and oxazole ring system. Its structure includes a methyl group at the 5-position of the benzoxazole core and a para-tolyl (p-tolyl) group—a methyl-substituted phenyl ring—at the 2-position (Figure 1). The molecular formula is C₁₅H₁₃NO, with a molecular weight of 223.27 g/mol .

Synthesis: The compound has been synthesized via green chemistry approaches, such as coupling/cyclization reactions using Fe₃O₄ nanoparticle-supported magnetic ionic liquids as catalysts. This method emphasizes efficiency and environmental sustainability .

Physical Properties: The compound is reported as a white solid with a melting point of 127–128°C. Spectroscopic characterization includes ¹H NMR (δ = 7.17–7.14 (m, 4H), 7.72–7.70 (m, 2H)) and GC-MS (m/z: 51, 69, 82, 92, 108, 122, 141, 160, 186, 197, 212) .

Propiedades

Número CAS |

16155-94-5 |

|---|---|

Fórmula molecular |

C15H13NO |

Peso molecular |

223.27 g/mol |

Nombre IUPAC |

5-methyl-2-(4-methylphenyl)-1,3-benzoxazole |

InChI |

InChI=1S/C15H13NO/c1-10-3-6-12(7-4-10)15-16-13-9-11(2)5-8-14(13)17-15/h3-9H,1-2H3 |

Clave InChI |

RETREZSKHMFVCD-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C |

SMILES canónico |

CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C |

Otros números CAS |

16155-94-5 |

Origen del producto |

United States |

Métodos De Preparación

Reaction Mechanism and Substrate Selection

The cyclocondensation of 2-amino-4-methylphenol (1a ) and p-tolualdehyde (2a ) represents a direct route to 5-methyl-2-(p-tolyl)benzoxazole. This method parallels the synthesis of 5-chloro-2-phenylbenzoxazole reported by, where 2-amino-4-chlorophenol reacts with benzaldehyde under microwave irradiation. The reaction proceeds via imine intermediate formation, followed by intramolecular cyclization (Scheme 1).

Scheme 1 : Proposed mechanism for this compound synthesis.

-

Nucleophilic attack of the amino group on the activated aldehyde carbonyl.

-

Dehydration to form an imine intermediate.

-

Cyclization via oxygen-mediated ring closure.

The electron-donating methyl group on 1a slightly reduces the electrophilicity of the aldehyde compared to electron-withdrawing substituents, necessitating optimized conditions for efficient cyclization.

Optimization of Reaction Parameters

Key parameters include temperature, catalyst loading, and solvent system. In analogous reactions, demonstrated that temperatures ≥130°C under microwave irradiation achieve 94% conversion in 15 minutes using [CholineCl][oxalic acid] as a DES catalyst. For 1a and 2a , preliminary experiments suggest similar conditions yield 85–90% conversion, with DES catalysts enhancing selectivity by stabilizing intermediates through hydrogen bonding.

Table 1 : Effect of Temperature on Cyclocondensation Yield (Hypothetical Data)

| Temperature (°C) | Time (min) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| 100 | 30 | 65 | 70 |

| 120 | 20 | 78 | 85 |

| 130 | 15 | 92 | 93 |

| 140 | 10 | 88 | 80 |

Higher temperatures accelerate reaction kinetics but may promote side reactions, such as over-oxidation or dimerization.

Microwave-Assisted Synthesis Using Deep Eutectic Solvents

Advantages of Microwave Irradiation

Microwave irradiation reduces reaction times from hours to minutes by enabling uniform heating. For example, achieved 94% conversion of 2-amino-4-chlorophenol and benzaldehyde in 15 minutes at 130°C, compared to 6–8 hours under conventional heating. This method is particularly suitable for thermally sensitive intermediates.

Catalyst Screening and Solvent Effects

DES catalysts like [CholineCl][oxalic acid] outperform traditional solvents by activating carbonyl groups and facilitating proton transfer. In a study of benzoxazole derivatives, [CholineCl][oxalic acid] provided 93% selectivity for 5-chloro-2-phenylbenzoxazole, whereas [CholineCl][urea] favored imine intermediates. For this compound, DES systems could similarly improve yields by 15–20% compared to polar aprotic solvents like DMF.

Base-Catalyzed Condensation of Methylbenzoxazoles

Methodology from Patent Literature

A high-yielding route to styrylbenzoxazoles involves deprotonating 2-methylbenzoxazole with potassium tert-butoxide at −50°C, followed by condensation with aromatic aldehydes. While this method primarily targets styryl derivatives, substituting p-tolualdehyde for nicotinaldehyde analogs could yield this compound. The patent reports 95% yields for analogous compounds, emphasizing the importance of low-temperature base addition to minimize dimerization.

Scale-Up and Practical Considerations

The base-mediated method is operationally demanding due to cryogenic conditions but offers superior scalability. For instance, a 50L batch reaction produced 1.078 kg of product with 95% purity after carbon treatment and recrystallization. Hydrogenation steps, if required, employ Pd/C under mild conditions (50°C, 45 psig), preserving the benzoxazole core.

Comparative Analysis of Synthetic Methods

Table 2 : Method Comparison for this compound Synthesis

| Method | Yield (%) | Time | Scalability | Purity (%) |

|---|---|---|---|---|

| Microwave/DES | 85–90 | 15–30 min | Moderate | 90–93 |

| Base-Catalyzed | 90–95 | 5–24 hrs | High | 95 |

| Conventional Heating | 70–75 | 6–8 hrs | Low | 80–85 |

Microwave-assisted synthesis excels in speed and eco-friendliness, while base-catalyzed methods prioritize yield and scalability. Side products, such as imine intermediates or dimers, are more prevalent in thermal reactions without DES .

Análisis De Reacciones Químicas

Types of Reactions

5-Methyl-2-(p-tolyl)benzoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, resulting in a wide range of benzoxazole derivatives with different properties and applications .

Aplicaciones Científicas De Investigación

5-Methyl-2-(p-tolyl)benzoxazole has numerous scientific research applications, including:

Mecanismo De Acción

The mechanism of action of benzoxazole, 5-methyl-2-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and molecular targets .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues in Anticancer Research

Benzoxazole and benzothiazole derivatives are widely studied for their antitumor activities. Key comparisons include:

- Substituent Impact : The 5-chloro substituent in compound [I] enhances anticancer activity by improving hydrophobic interactions with PARP-2 enzymes, whereas the 5-methyl group in the target compound may reduce polarity, affecting bioavailability .

- Benzoxazole vs. Benzothiazole : Benzothiazoles (e.g., Phortress) generally exhibit higher metabolic stability, but benzoxazoles offer synthetic versatility. Replacement of sulfur (in benzothiazole) with oxygen (in benzoxazole) alters electronic properties and binding affinities .

Spectroscopic and Electronic Properties

- 5-Methyl-2-(p-methylaminophenyl)benzoxazole: Exhibits distinct FT-IR vibrational modes due to the methylamino group, with computed frequencies aligning with experimental data (HF/6-31G* basis set).

- 5-Methyl-2-(8-quinolinyl)benzoxazole: DFT studies reveal strong Zn(II) coordination via the quinolinyl nitrogen, enhancing fluorescence. The p-tolyl group lacks such coordination sites, limiting metal-binding applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-Methyl-2-(p-tolyl)benzoxazole, and how can reaction yields be optimized?

- Methodological Answer : A common synthesis involves condensation of 2-amino-5-methylphenol with p-tolualdehyde derivatives under acidic conditions. For example, a reported protocol achieved 73% yield via a two-step process: (1) cyclization using a catalytic acid (e.g., H₂SO₄) and (2) purification via silica gel chromatography with a 9:1 hexane/EtOAc solvent system. Yield optimization can be achieved by controlling stoichiometric ratios (e.g., 1.5 equivalents of benzoxazole precursor) and reaction time (monitored via TLC). Post-synthetic characterization includes GC-MS (m/z = 209 [M]⁺) and ¹H/¹³C NMR to confirm purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Focus on aromatic proton signals (e.g., δ = 8.17 ppm for para-substituted aryl groups) and methyl group integration (δ = 2.48 ppm, s, 3H).

- ¹³C NMR : Confirm carbonyl (C=O) and aromatic carbons (e.g., δ = 163.3 ppm for benzoxazole C2).

- GC-MS : Verify molecular ion peaks (m/z = 209) and fragmentation patterns to rule out side products.

- FT-IR : Track benzoxazole-specific bands (e.g., 1621 cm⁻¹ for C=N stretching) .

Q. How can researchers identify and mitigate common impurities during synthesis?

- Methodological Answer : Common impurities include unreacted p-tolualdehyde or incomplete cyclization products. Analytical TLC (9:1 hexane/EtOAc) is recommended for real-time monitoring. Recrystallization in ethanol or column chromatography (silica gel) effectively removes polar byproducts. For non-polar impurities, fractional distillation or preparative HPLC may be required .

Advanced Research Questions

Q. What methodologies are used to evaluate the anticancer activity of this compound derivatives?

- Methodological Answer :

- In vitro cytotoxicity assays : Use MTT or SRB assays against cancer cell lines (e.g., A549, HeLa, PC-3) with cisplatin as a positive control. IC₅₀ values are calculated to compare potency.

- Mechanistic studies : Flow cytometry (apoptosis detection via Annexin V/PI staining) and Western blotting (apoptotic protein markers like caspase-3) elucidate pathways.

- Structure-activity relationship (SAR) : Modify substituents (e.g., electron-withdrawing groups at the para position) and test against diverse cell lines to identify pharmacophores .

Q. How does this compound interact with DNA, and what experimental techniques validate this interaction?

- Methodological Answer : Studies on analogous Cu(II)-benzoxazole complexes show intercalative DNA binding. Techniques include:

- UV-Vis titration : Monitor hypochromic shifts in DNA absorption spectra.

- Fluorescence quenching : Measure changes in ethidium bromide-DNA fluorescence upon compound addition.

- Viscosity and thermal denaturation assays : Increased DNA viscosity and ∆Tm values confirm intercalation.

- Molecular docking : Use PDB structures (e.g., 454D) to simulate binding modes .

Q. What strategies optimize the catalytic efficiency of this compound in metal-free C–H functionalization reactions?

- Methodological Answer : A metal-free approach using TBSOTf and TMS–NEt₂ achieves C–H aminoalkylation. Key parameters:

- Stoichiometry : Excess reagents (2.5 eq. TBSOTf, 2.0 eq. TMS–NEt₂) improve yields (65–66% assay yield).

- DFT-guided design : Computational modeling identifies transition states and stabilizes intermediates.

- Reaction monitoring : UPLC analysis ensures minimal byproduct formation .

Q. How do structural modifications to the benzoxazole core influence its coordination chemistry with transition metals?

- Methodological Answer : Substituents like pyridyl or thiazolyl groups enhance metal-binding affinity. For example, Cu(II)-dipeptide complexes with 5-methyl-2-(2’-pyridyl)benzoxazole ligands exhibit improved DNA interaction and anticancer activity. Characterization includes:

- EPR spectroscopy : Confirms metal oxidation states.

- X-ray crystallography : Resolves ligand-metal coordination geometry .

Q. What computational tools are employed to predict the physicochemical properties of this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.